REACTION_CXSMILES
|
S(O)(O)=O.[CH3:5][N:6]([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[S:14]([O-:18])([O-:17])(=[O:16])=[O:15].[NH4+].[NH4+].CN(C)C1C=CC=CC=1.S(=O)(=O)(O)O>>[S:14]([OH:18])([OH:17])(=[O:16])=[O:15].[CH3:5][N:6]([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3.4,7.8|
|
Name
|
sulfurous acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)O.CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
dimethyl aniline sulfite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)O.CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is withdrawn from the lowermost tray in scrubber section 9 through line 62 at a temperature of 80°F.
|
Type
|
CUSTOM
|
Details
|
of 5.0 lbs/minute, 0.6 lb/minute and 8.6 lbs/minute respectively to collection tank 63
|
Type
|
CUSTOM
|
Details
|
The uprising effluent gas leaving scrubbing section 9
|
Type
|
ADDITION
|
Details
|
Dilute
|
Type
|
CONCENTRATION
|
Details
|
liquid aqueous sulfuric acid solution of 10 percent sulfuric acid concentration
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
Substantially all of the residual dimethyl aniline is removed from the gas in scrubbing section 10 by reaction with the sulfuric acid of the dilute sulfuric acid solution
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.CN(C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |